4-(Pent-1-yn-1-yl)-2H-chromen-2-one
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Overview
Description
4-(Pent-1-yn-1-yl)-2H-chromen-2-one is an organic compound belonging to the class of chromenones. Chromenones are known for their diverse biological activities and are often used in medicinal chemistry. This compound features a chromenone core with a pent-1-yn-1-yl substituent at the 4-position, which imparts unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Pent-1-yn-1-yl)-2H-chromen-2-one typically involves the following steps:
Starting Materials: The synthesis begins with a chromenone derivative and a pent-1-yne compound.
Reaction Conditions: The reaction is usually carried out under basic conditions, often using a strong base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) to deprotonate the alkyne and facilitate nucleophilic addition to the chromenone core.
Catalysts: Transition metal catalysts such as palladium or copper may be used to enhance the reaction efficiency.
Solvents: Common solvents include dimethylformamide (DMF) or tetrahydrofuran (THF).
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
4-(Pent-1-yn-1-yl)-2H-chromen-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or ketones.
Reduction: Reduction reactions can convert the alkyne group to an alkene or alkane.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the alkyne position.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or osmium tetroxide (OsO4) are commonly used.
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Epoxides, ketones.
Reduction: Alkenes, alkanes.
Substitution: Various substituted chromenone derivatives.
Scientific Research Applications
4-(Pent-1-yn-1-yl)-2H-chromen-2-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for creating more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(Pent-1-yn-1-yl)-2H-chromen-2-one involves its interaction with various molecular targets:
Molecular Targets: The compound may interact with enzymes, receptors, or DNA, depending on its specific biological activity.
Pathways Involved: It can modulate signaling pathways related to cell growth, apoptosis, or inflammation.
Comparison with Similar Compounds
Similar Compounds
4-(Pent-1-yn-1-yl)-1H-indole: Similar structure but with an indole core.
4-(Pent-1-yn-1-yl)-2H-pyran-2-one: Similar structure but with a pyranone core.
Uniqueness
4-(Pent-1-yn-1-yl)-2H-chromen-2-one is unique due to its chromenone core, which imparts distinct chemical and biological properties compared to other similar compounds
Properties
Molecular Formula |
C14H12O2 |
---|---|
Molecular Weight |
212.24 g/mol |
IUPAC Name |
4-pent-1-ynylchromen-2-one |
InChI |
InChI=1S/C14H12O2/c1-2-3-4-7-11-10-14(15)16-13-9-6-5-8-12(11)13/h5-6,8-10H,2-3H2,1H3 |
InChI Key |
DAVANEXHBUCEFX-UHFFFAOYSA-N |
Canonical SMILES |
CCCC#CC1=CC(=O)OC2=CC=CC=C21 |
Origin of Product |
United States |
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